![molecular formula C19H20N8 B2422918 2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198429-98-8](/img/structure/B2422918.png)
2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyridine ring . It’s part of the 1,2,4-triazole class of compounds, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Scientific Research Applications
- Research suggests that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. Specific derivatives of our compound may hold potential as targeted therapies against various cancer types .
- The same scaffold has demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Researchers have explored its potential as an antimicrobial agent, which could contribute to combating infectious diseases .
- Some derivatives of this compound exhibit analgesic (pain-relieving) and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation-related conditions .
- Antioxidants play a crucial role in protecting cells from oxidative stress. Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have demonstrated antioxidant properties, which could be relevant for health and disease prevention .
- Our compound has been investigated as an enzyme inhibitor. It shows potential inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes are involved in various physiological processes, and their modulation can have therapeutic implications .
- Tuberculosis (TB) remains a global health challenge. Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown activity against Mycobacterium tuberculosis, the causative agent of TB. These compounds could contribute to the development of novel antitubercular drugs .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Activity
Enzyme Inhibition
Antitubercular Agents
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its pharmacological activities could be further investigated, potentially leading to the development of new drugs .
properties
IUPAC Name |
2-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(18-14(10-20)6-3-9-21-18)15-11-26(12-15)17-8-7-16-22-23-19(27(16)24-17)13-4-2-5-13/h3,6-9,13,15H,2,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPASVLGWVIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=C(C=CC=N5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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